Tert-butyl 4-aminobutyl(methyl)carbamate

説明

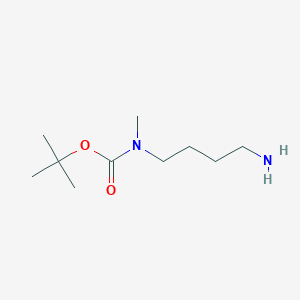

Tert-butyl 4-aminobutyl(methyl)carbamate is an organic compound with the molecular formula C10H22N2O2. It is a clear, colorless to pale yellow liquid that is soluble in organic solvents such as chloroform, dimethyl sulfoxide, and methanol. This compound is commonly used as an intermediate in the synthesis of various pharmacologically active compounds and as a protecting group in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

Tert-butyl 4-aminobutyl(methyl)carbamate can be synthesized through the reaction of 1,4-diaminobutane with tert-butyl chloroformate in the presence of a base such as N,N-diisopropylethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to prevent side reactions. The reaction mixture is then stirred for several hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.

化学反応の分析

Reaction Mechanism

The general reaction can be summarized as follows:

The reaction is usually conducted under controlled conditions to minimize side reactions and maximize product formation.

Reaction Conditions

-

Temperature : Typically between 0°C to room temperature.

-

Solvent : Commonly used solvents include dichloromethane or dimethyl sulfoxide (DMSO).

-

Catalysts : Bases such as N,N-diisopropylethylamine (DIEA) may be employed to facilitate the reaction.

Types of Chemical Reactions Involving Tert-butyl 4-aminobutyl(methyl)carbamate

This compound participates in various chemical reactions, including:

Substitution Reactions

Due to the presence of amino groups, this compound can undergo nucleophilic substitution reactions. Common reagents include:

-

Alkyl Halides : These can react with the amino groups to produce N-alkylated derivatives.

-

Acid Chlorides : These can form amides through acylation reactions.

Oxidation and Reduction Reactions

The compound can also participate in oxidation and reduction reactions, which may alter its functional groups or introduce new ones.

Decarboxylation Reactions

In some cases, tert-butyl carbamates can undergo decarboxylation under basic conditions, leading to the formation of amines or other derivatives.

Inhibitory Activity Studies

Research indicates that this compound may act as an inhibitor of β-secretase and acetylcholinesterase, potentially preventing amyloid beta peptide aggregation—a critical factor in Alzheimer's disease pathology.

Key Findings Table

科学的研究の応用

Organic Synthesis

Role as an Intermediate:

Tert-butyl 4-aminobutyl(methyl)carbamate serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly noted for its utility in palladium-catalyzed reactions, such as the Suzuki reaction, which is vital for forming carbon-carbon bonds in organic synthesis.

Table 1: Applications in Organic Synthesis

| Application Type | Specific Reaction | Outcome |

|---|---|---|

| Palladium-Catalyzed | Suzuki Reaction | Successful synthesis of N-Boc-protected anilines |

| Carbamate Synthesis | Formation of Functionalized Carbamates | Versatile derivatives for further reactions |

| Amino Acid Protection | Synthesis of Protected Amino Acids | Enhanced stability and reactivity |

Medicinal Chemistry

Therapeutic Potential:

The compound has garnered attention for its potential as a therapeutic agent, particularly in neurological research. Studies indicate that it acts as both a β-secretase and acetylcholinesterase inhibitor, which are critical targets in the treatment of Alzheimer's disease.

Mechanism of Action:

- β-Secretase Inhibition: The compound reduces the cleavage of amyloid precursor protein, leading to decreased amyloid beta peptide aggregation.

- Acetylcholinesterase Inhibition: This action enhances cholinergic signaling, which is often impaired in neurodegenerative diseases.

Table 2: Biological Activity and Mechanisms

Case Studies

Case Study 1: Neuroprotective Effects

In vitro studies demonstrated that this compound protects astrocytes from amyloid beta-induced toxicity. The compound significantly reduced levels of TNF-α and free radicals, indicating its potential in neuroprotection against Alzheimer's pathology .

Case Study 2: Synthesis of Spermidine Analogues

Research highlighted the compound's role in synthesizing spermidine analogues, which are important in cellular growth and differentiation processes. The synthesis involved various chemical modifications that showcased the compound's versatility as a reagent in complex organic transformations.

作用機序

The mechanism of action of tert-butyl 4-aminobutyl(methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group stabilizes the amine, preventing it from participating in unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions to yield the free amine .

類似化合物との比較

Similar Compounds

Tert-butyl N-(4-aminobutyl)carbamate: Similar structure but without the methyl group.

Tert-butyl N-(4-bromobutyl)carbamate: Contains a bromine atom instead of an amino group.

N-Boc-1,4-diaminobutane: A related compound used as a protecting group for diamines.

Uniqueness

Tert-butyl 4-aminobutyl(methyl)carbamate is unique due to its specific structure, which includes both a tert-butyl carbamate group and a methyl group. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.

生物活性

Tert-butyl 4-aminobutyl(methyl)carbamate (TBABMC) is a compound of significant interest due to its potential biological activities, particularly in neurological research and organic synthesis. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound has a molecular formula of C10H22N2O2 and a molecular weight of approximately 202.298 g/mol. It features a tert-butyl group that enhances its lipophilicity and stability, making it useful in various chemical reactions. The compound appears as a liquid with a density of about 0.972 g/cm³ and a boiling point around 276.6 °C .

Inhibitory Effects on Enzymes

TBABMC has been studied for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Notably, it acts as both a β-secretase and an acetylcholinesterase inhibitor . In vitro studies indicate that TBABMC can prevent the aggregation of amyloid beta peptide (Aβ), which is implicated in Alzheimer’s disease, and inhibit the formation of fibrils from Aβ 1-42 .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| β-Secretase Inhibition | Prevents Aβ aggregation | |

| Acetylcholinesterase Inhibition | Reduces Aβ fibril formation | |

| Potential Neuroprotective Role | Reduces oxidative stress in astrocytes |

While specific mechanisms for TBABMC remain unclear, its structural characteristics suggest potential interactions with cellular components that could enhance its efficacy as a therapeutic agent. The compound's ability to inhibit β-secretase suggests it may interfere with the amyloidogenic pathway, thereby reducing neurotoxic Aβ levels. Additionally, the inhibition of acetylcholinesterase may lead to increased acetylcholine availability, potentially improving cognitive functions affected by neurodegeneration .

Neuroprotective Studies

In one study involving astrocyte cell cultures treated with Aβ 1-42, TBABMC demonstrated a moderate protective effect against oxidative stress by reducing tumor necrosis factor-alpha (TNF-α) levels and free radicals. This suggests that TBABMC may play a role in mitigating inflammatory responses associated with neurodegenerative conditions .

Table 2: Case Study Overview

| Study Focus | Findings | Reference |

|---|---|---|

| Astrocyte Cell Cultures | Moderate protection against Aβ-induced stress | |

| Enzyme Inhibition | Effective β-secretase and acetylcholinesterase inhibition |

Applications in Organic Synthesis

Beyond its biological activities, TBABMC is also utilized in organic synthesis as a reagent in palladium-catalyzed reactions such as the Suzuki reaction. This versatility allows for the synthesis of various organic compounds, including pharmacologically active derivatives .

特性

IUPAC Name |

tert-butyl N-(4-aminobutyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZQQISFIQZTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373349 | |

| Record name | tert-Butyl (4-aminobutyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144222-23-1 | |

| Record name | 1,1-Dimethylethyl N-(4-aminobutyl)-N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144222-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-aminobutyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Aminobutyl)-N-methyl carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。